4-Iodophenyl trifluoromethanesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

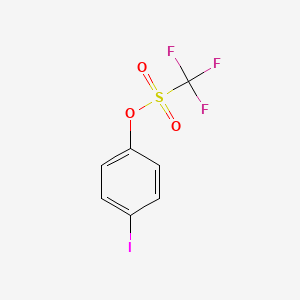

4-Iodophenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H4F3IO3S . It has a molecular weight of 352.07 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C . The compound is usually in liquid form .

Synthesis Analysis

The synthesis of this compound involves the use of isopropylmagnesium chloride and triisopropyl borate . The reaction mixture is stirred at different temperatures and then an aqueous solution of HCl is added . The crude product is then purified by recrystallization .Molecular Structure Analysis

The InChI code for this compound is1S/C7H4F3IO3S/c8-7(9,10)15(12,13)14-6-3-1-5(11)2-4-6/h1-4H . This code provides a standard way to encode the compound’s molecular structure and formula. Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that this compound can be used in various chemical reactions. For instance, it can be used in the synthesis of oligoarenes using catalyst-controlled chemoselective cross-coupling .Physical and Chemical Properties Analysis

This compound has a density of 2.0±0.1 g/cm^3 . Its boiling point is 307.3±42.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.6±3.0 kJ/mol . The flash point is 139.6±27.9 °C . The index of refraction is 1.552 .科学的研究の応用

Synthesis of Oxazoles

4-Iodophenyl trifluoromethanesulfonate plays a role in the synthesis of highly substituted oxazoles. Research indicates that in the presence of trifluoromethanesulfonic acid, reactions of dicarbonyl and monocarbonyl compounds with nitriles can yield substituted oxazoles under mild conditions (Saito, Hyodo, & Hanzawa, 2012).

Catalysis in Acylation of Alcohols

Trifluoromethanesulfonate derivatives, including this compound, are effective as Lewis acid catalysts. They are particularly useful in the acylation of alcohols with acid anhydrides and in esterification processes. This remarkable catalytic activity extends to primary, secondary, and tertiary alcohols, and is effective even in sterically hindered conditions (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Sulfonamide Cyclisation

Trifluoromethanesulfonate, a closely related compound to this compound, serves as a catalyst in the cyclisation of homoallylic sulfonamides. This process leads to the formation of pyrrolidines and polycyclic systems (Haskins & Knight, 2002).

Trifluoromethanesulfonic Acid in Organic Synthesis

Trifluoromethanesulfonic acid, a compound related to this compound, is widely used in organic synthesis. Its applications include electrophilic aromatic substitution reactions, formation of carbon-carbon bonds, and synthesis of carbo- and heterocyclic structures (Kazakova & Vasilyev, 2017).

Derivatization in Chromatography

In chromatography, derivatization using trifluoromethanesulfonate compounds enhances spectrophotometric detection. This includes the preparation of carboxylic acid ester derivatives for high-performance liquid chromatography (Ingalls, Minkler, Hoppel, & Nordlander, 1984).

Ionic Liquids in Fuel Cells

Trifluoromethanesulfonate compounds are investigated as ionic liquids for proton-conducting applications in high-temperature PEM fuel cells. Their stability and electrochemical properties make them suitable for such applications (Wippermann et al., 2016).

Safety and Hazards

4-Iodophenyl trifluoromethanesulfonate is classified as dangerous . It has hazard statements H302 and H318 , indicating that it is harmful if swallowed and causes serious eye damage. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

特性

IUPAC Name |

(4-iodophenyl) trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3IO3S/c8-7(9,10)15(12,13)14-6-3-1-5(11)2-4-6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSVLEDDCGLWNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OS(=O)(=O)C(F)(F)F)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3IO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

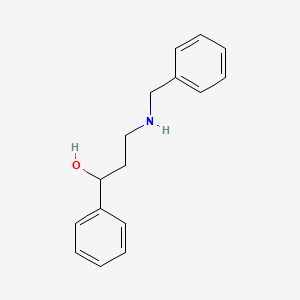

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(diphenylmethyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2999078.png)

![8-(5-Chlorothiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2999084.png)

![4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2999088.png)

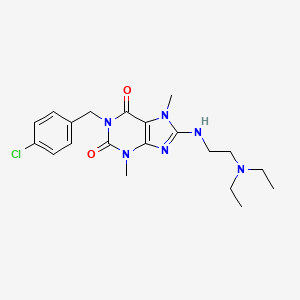

![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2999089.png)

![1-[1,1'-Biphenyl]-4-yl-3-[(4-chlorophenyl)sulfonyl]-1-propanone](/img/structure/B2999093.png)

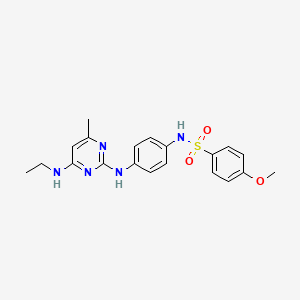

![N'-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide](/img/structure/B2999099.png)